molecular formula C18H20N2O3S B2610173 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954708-38-4

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2610173
CAS No.: 954708-38-4
M. Wt: 344.43
InChI Key: BLDBZGBPZBTCHU-UHFFFAOYSA-N
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Description

N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a tetrahydroisoquinoline derivative featuring a toluenesulfonyl (tosyl) group at position 2 and an acetamide moiety at position 6. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as G protein-coupled receptors (GPCRs) and enzymes . The tosyl group enhances stability and modulates electronic properties, while the acetamide substituent at position 7 may influence hydrogen-bonding interactions with target proteins.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-3-7-18(8-4-13)24(22,23)20-10-9-15-5-6-17(19-14(2)21)11-16(15)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDBZGBPZBTCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the reactants to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of novel compounds with enhanced biological activities.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a promising candidate for drug development.

    Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide include tetrahydroisoquinolines with modifications at positions 6, 7, and the N-benzyl side chain. Below is a comparative analysis based on substituent effects:

Compound ID/Name Key Substituents Synthesis Yield Molecular Weight (m/z) Key Observations
10d 7-(Propan-2-yloxy), 3,4-dimethoxyphenylmethyl, N-benzyl 98% 489 (M+H) Enhanced selectivity for orexin-1 receptor due to alkoxy group at position 7.
10e 7-Butoxy, 3,4-dimethoxyphenylmethyl, N-benzyl Quantitative 503 (M+H) Longer alkoxy chain improves lipophilicity but reduces aqueous solubility.
30 6,7-Dimethoxy, diethylamino at phenyl ring 76% Not reported Diethylamino group increases basicity, potentially enhancing receptor binding affinity.
33 6,7-Dimethoxy, benzylamino at phenyl ring 82% Not reported Bulky benzylamino group may sterically hinder interactions with flat binding pockets.
N-(2-Tosyl-...acetamide (Target) 2-Tosyl, 7-acetamide Not reported ~387 (estimated) Tosyl group at position 2 likely improves metabolic stability vs. N-benzyl analogs.

Impact of Tosyl vs. N-Benzyl Substitutions

  • N-Benzyl Derivatives (e.g., 10d, 10e) : These compounds exhibit strong receptor binding due to the aromatic benzyl group, which facilitates π-π interactions. However, the benzyl moiety may increase susceptibility to oxidative metabolism compared to the tosyl group in the target compound .

Role of Position 7 Substituents

  • Acetamide (Target Compound): The 7-acetamide group provides hydrogen-bond donor/acceptor capabilities, which are critical for interactions with polar residues in enzyme active sites (e.g., proteases or kinases).

Key Research Findings

  • Receptor Selectivity: Alkoxy-substituted analogs (e.g., 10d, 10e) show superior selectivity for orexin-1 receptors compared to N-benzyl derivatives with amino substituents (e.g., 30–34) .
  • Metabolic Stability: Tosyl groups generally confer greater resistance to cytochrome P450-mediated metabolism than N-benzyl groups, as seen in related tetrahydroisoquinoline scaffolds .
  • Solubility vs. Bioavailability : Longer alkoxy chains (e.g., butoxy in 10e) increase logP values but reduce aqueous solubility, highlighting a trade-off in drug design .

Biological Activity

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound recognized for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a tetrahydroisoquinoline core with a tosyl group and an acetamide moiety. Its molecular formula is C_{13}H_{15}N_{2}O_{3}S, with a molecular weight of approximately 265.39 g/mol.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for treating infectious diseases. The compound's mechanism involves disrupting microbial cell function through interaction with specific enzymes or receptors essential for microbial survival.

2. Anticancer Properties

The compound has demonstrated cytotoxic effects against several cancer cell lines. A study highlighted its efficacy against MOLT-3 (human T-cell leukemia), with an IC₅₀ value as low as 1.23 μM . The anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation and survival pathways. For instance, it may target kinases that play crucial roles in cancer cell signaling .

This compound's mechanism of action involves:

  • Enzyme Inhibition : The compound inhibits specific enzymes that are critical for cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : It may interact with various receptors involved in signaling pathways that regulate cell growth and survival.

Understanding these interactions provides insights into its therapeutic potential in oncology and infectious disease management .

Comparative Analysis

The following table compares this compound with other tetrahydroisoquinoline derivatives regarding their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
N-(2-bromo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamideBromo substituentVariable; distinct activities
N-(2-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamideChloro substituentVarious studies; less potent
This compoundTosyl group enhances reactivityAntimicrobial; potent anticancer effects

This comparison illustrates the unique properties of this compound that enhance its potential as a versatile building block in drug discovery.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Study : A study published in Archives of Pharmacal Research assessed the cytotoxicity of various tetrahydroisoquinoline derivatives. The most potent derivative exhibited significant activity against multiple cancer cell lines (HuCCA-1 and A549), suggesting that modifications to the structure can enhance potency .
  • QSAR Analysis : Quantitative Structure–Activity Relationship (QSAR) studies have identified key physicochemical properties that correlate with biological activity. Descriptors such as total symmetry index and 3D-MoRSE were significant in predicting cytotoxicity across different analogs .

Q & A

Q. Basic

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) for polar intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/dioxane) for final product crystallization .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

How can low yields in the tosylation step be addressed?

Advanced
Common issues and solutions:

  • Moisture Sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of tosyl chloride .
  • Competing Reactions : Add scavengers (e.g., DMAP) to suppress side reactions .
  • Temperature Control : Maintain 0–5°C during tosyl chloride addition to minimize decomposition .

What are the known biological targets of structurally related tetrahydroisoquinoline derivatives?

Q. Basic

  • Anticancer Agents : Inhibition of topoisomerase II or tubulin polymerization .
  • Enzyme Inhibitors : AChE, HDAC, or kinase targets .
  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis .

What strategies improve metabolic stability of this compound in vivo?

Q. Advanced

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
    • Replace labile acetamide with urea or carbamate moieties .
  • Prodrug Design : Mask polar groups (e.g., tosyl) with ester linkers for sustained release .

How can the compound’s stability under varying pH and temperature conditions be confirmed?

Q. Basic

  • Forced Degradation Studies :
    • Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40–60°C for 24–72 hours .
    • Analyze degradation products via LC-MS .
  • Thermal Analysis : Use TGA/DSC to determine melting points and decomposition temperatures .

How should researchers interpret contradictory results in biological activity assays?

Q. Advanced

  • Assay Validation :
    • Confirm cell line authenticity (STR profiling) and reagent consistency .
    • Replicate experiments across independent labs.
  • Mechanistic Studies :
    • Use siRNA knockdown or CRISPR to validate target engagement .
    • Compare results with structurally similar analogs to identify SAR trends .

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